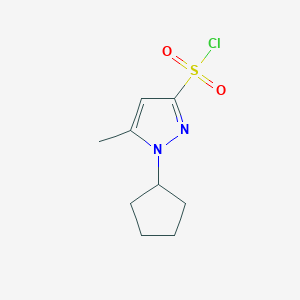

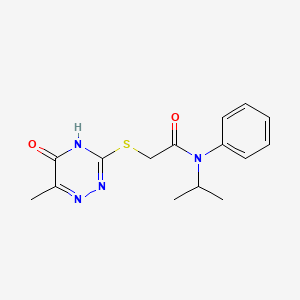

![molecular formula C24H27N3O3 B2947293 1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018147-10-8](/img/structure/B2947293.png)

1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It also contains a benzo[d]imidazol-2-yl group and a pyrrolidin-2-one group, both of which are common in many organic compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an allyl group with a compound containing the benzo[d]imidazol-2-yl group and the pyrrolidin-2-one group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The allyl group would provide unsaturation, while the benzo[d]imidazol-2-yl and pyrrolidin-2-one groups would contribute to the compound’s aromaticity and cyclic structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the allyl group, which is known to be reactive due to its unsaturation . The benzo[d]imidazol-2-yl and pyrrolidin-2-one groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the allyl group could make the compound more volatile, while the benzo[d]imidazol-2-yl and pyrrolidin-2-one groups could contribute to its solubility in various solvents .Scientific Research Applications

Synthesis and Chemical Reactions

The compound and its analogs are involved in complex synthetic processes. For instance, Katritzky et al. (2000) demonstrated novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, showcasing the versatility of such compounds in generating structurally diverse molecules with potential biological activities Katritzky, Qiu, He, & Yang, 2000. Similarly, Abecassis, Gibson, and Martín-Fontecha (2009) explored the synthesis of enantioenriched secondary and tertiary alcohols via tricarbonylchromium(0) complexes, indicating the role of such compounds in enantioselective synthesis Abecassis, Gibson, & Martín-Fontecha, 2009.

Catalytic Applications

In the field of catalysis, Díez et al. (2012) presented imidazole-based ruthenium(IV) complexes as highly efficient bifunctional catalysts for the redox isomerization of allylic alcohols in aqueous media, showcasing how related compounds facilitate significant advancements in catalysis Díez, Gimeno, Lledós, Suárez, & Vicent, 2012.

Molecular Interactions and Functional Group Transformations

The study of molecular interactions and functional group transformations is another area where these compounds find application. For example, the work by Hashmi, Yang, and Rominger (2012) on the gold(I)-catalyzed rearrangement of 3-silyloxy-1,5-enynes for efficient synthesis of heterocycles emphasizes the utility of allyl and imidazole moieties in facilitating complex molecular transformations Hashmi, Yang, & Rominger, 2012.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-3-12-26-14-18(13-23(26)29)24-25-20-9-5-6-10-21(20)27(24)15-19(28)16-30-22-11-7-4-8-17(22)2/h3-11,18-19,28H,1,12-16H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKNPGRXEUPBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

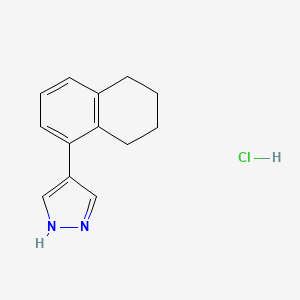

![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)

![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

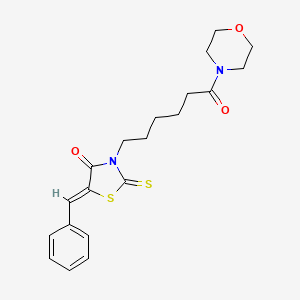

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

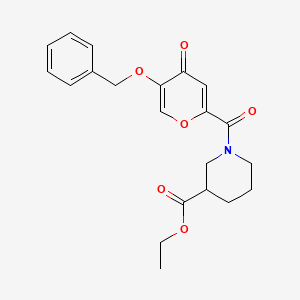

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)